5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene involves multiple steps. One common method includes the nitration of 2-methoxy-1-chlorobenzene followed by bromination . The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the bromination step involves the use of bromine or a brominating agent like sodium bromide . Industrial production methods may vary but generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, hydrogen gas, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry . It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In medicinal chemistry, it is used to develop compounds with potential therapeutic effects . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is primarily related to its ability to undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups like nitro and halogens makes the aromatic ring more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to introduce different functional groups onto the aromatic ring .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene include:
- 5-Bromo-2-chloro-1-methoxy-3-nitrobenzene
- 5-Bromo-1-chloro-2-methoxy-4-nitrobenzene
- 5-Bromo-1-chloro-2-methyl-3-nitrobenzene
These compounds share similar structural features but differ in the position of substituents on the aromatic ring . The unique combination of substituents in this compound imparts specific chemical properties that make it valuable for certain synthetic applications .
Properties
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQKIOPMZAINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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